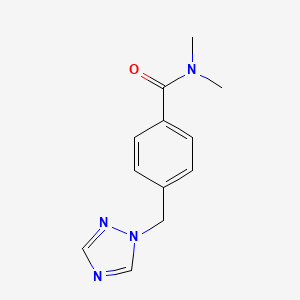
4-(1-Phenylcyclobutanecarbonyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Phenylcyclobutanecarbonyl)piperazin-2-one, also known as PCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PCP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
4-(1-Phenylcyclobutanecarbonyl)piperazin-2-one acts as a non-competitive antagonist of the NMDA receptor, binding to the receptor's ion channel and blocking the flow of ions such as calcium and magnesium. This results in the inhibition of the receptor's function and the disruption of various physiological processes that are dependent on the NMDA receptor, such as synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of the NMDA receptor, the modulation of dopamine and serotonin neurotransmission, and the induction of oxidative stress and neuroinflammation. This compound has also been shown to have neurotoxic effects, causing damage to various brain regions such as the prefrontal cortex and hippocampus.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1-Phenylcyclobutanecarbonyl)piperazin-2-one has several advantages for lab experiments, including its ability to selectively block the NMDA receptor and its potential therapeutic applications in the treatment of various neurological disorders. However, this compound also has several limitations, including its neurotoxic effects, its potential for abuse and addiction, and its potential side effects such as hallucinations and delusions.
Zukünftige Richtungen
Future research on 4-(1-Phenylcyclobutanecarbonyl)piperazin-2-one should focus on further understanding its mechanism of action, its potential therapeutic applications, and its neurotoxic effects. Additionally, research should focus on developing safer and more selective NMDA receptor antagonists that can be used as tools for studying the receptor's function and as potential therapeutic agents for neurological disorders.
Synthesemethoden
4-(1-Phenylcyclobutanecarbonyl)piperazin-2-one can be synthesized through various methods, including the reaction of piperazine with phenylcyclobutanecarbonyl chloride in the presence of a base such as triethylamine. The reaction can be carried out in various solvents such as dichloromethane, chloroform, and acetonitrile. The product can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(1-Phenylcyclobutanecarbonyl)piperazin-2-one has been studied for its potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. This compound has been used as a tool to study the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological processes such as learning and memory. This compound has also been studied for its potential therapeutic applications in the treatment of various neurological disorders such as schizophrenia, depression, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-(1-phenylcyclobutanecarbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-13-11-17(10-9-16-13)14(19)15(7-4-8-15)12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDCLVZKASBBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)N3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507892.png)

![6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507895.png)
![N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide](/img/structure/B7507900.png)



![N,N,1,3-tetramethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507931.png)

![5-Bromo-1-[(4-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7507944.png)


![N,2,2-trimethyl-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B7507980.png)

